molecular formula C24H32N4O2 B2487839 N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049520-99-1

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No. B2487839
M. Wt: 408.546
InChI Key: FCOBNAJWJXWNPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel synthetic approach for related oxalamide compounds involves acid-catalyzed rearrangements and one-pot synthesis strategies, demonstrating high yields and operational simplicity. This methodology might offer insights into synthesizing structurally related compounds (Mamedov et al., 2016).

Molecular Structure Analysis

Studies on compounds with phenylpiperazine and oxalate components have detailed molecular structure through X-ray diffraction, highlighting the significance of non-covalent interactions in stabilizing the crystal structure. This analysis could be relevant to understanding the structural configuration of similar compounds (Jemai et al., 2023).

Chemical Reactions and Properties

Research involving the synthesis and characterization of related compounds provides insight into the reactivity and functional group transformations, such as N-acylation and oxime formation. These reactions underline the chemical versatility and potential reactivity pathways that could apply to compounds with similar molecular frameworks (Manimekalai & Sivakumar, 2010).

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and thermal behavior, have been explored for compounds with structural similarities. Characterization techniques like FTIR, NMR, and thermal analysis provide comprehensive data that can be valuable for deducing the physical characteristics of related chemical entities (Essid et al., 2020).

Scientific Research Applications

Synthesis and Structural Investigation

A novel synthetic pathway for di- and mono-oxalamides, which could potentially include N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method yields high-efficiency syntheses of anthranilic acid derivatives and oxalamides, indicating its applicability in preparing complex oxalamide structures like the subject compound for further pharmacological and material science applications (Mamedov et al., 2016).

Anticonvulsant Activity Exploration

Compounds structurally related to N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide have been synthesized and evaluated for their potential as anticonvulsant agents. A study synthesized a library of new hybrid compounds, demonstrating broad spectra of anticonvulsant activity across preclinical seizure models. This suggests that the structural framework of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide could be explored for developing new antiepileptic drugs (Kamiński et al., 2015).

Antimycobacterial Agents

Derivatives of 1,5-diphenylpyrrole, which share a phenylpiperazine moiety with N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have been investigated for their antimycobacterial activity. These compounds exhibit significant activity against Mycobacterium tuberculosis, suggesting that N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide and its analogs could be potential candidates for tuberculosis treatment (Biava et al., 2008).

Antidepressant Potential

The structure of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is similar to compounds that have shown potential as new classes of antidepressants. Specifically, 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, evaluated for serotonin reuptake inhibition and 5-HT1A receptor antagonism, indicate a dual pharmacological profile conducive to treating depression. This suggests the relevance of exploring the antidepressant potential of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (Martínez-Esparza et al., 2001).

Androgen Receptor Antagonist

N-arylpiperazine-1-carboxamide derivatives, structurally related to N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have been synthesized and evaluated as nonsteroidal androgen receptor (AR) antagonists. These compounds exhibit potent AR antagonist activity and show promise in the treatment of prostate cancer, suggesting potential research applications of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide in oncology (Kinoyama et al., 2005).

properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-19(2)20-9-11-21(12-10-20)26-24(30)23(29)25-13-6-14-27-15-17-28(18-16-27)22-7-4-3-5-8-22/h3-5,7-12,19H,6,13-18H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOBNAJWJXWNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

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